molecular formula C11H12N2OS B3015531 2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 1241340-42-0

2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B3015531
CAS RN: 1241340-42-0
M. Wt: 220.29
InChI Key: GNLXHIJOMOFPFX-UHFFFAOYSA-N
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Description

“2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a chemical compound with the molecular formula C11H12N2OS. It has a molecular weight of 220.29 .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, thieno[2,3-d]pyrimidin-4-ones can be synthesized through various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thieno[2,3-d]pyrimidin-4-one core with a cyclopropyl group and an ethyl group attached at the 2 and 6 positions, respectively .

Safety and Hazards

The safety and hazards associated with “2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” are not well-documented .

Future Directions

The future directions for research on “2-cyclopropyl-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” and similar compounds could include further investigation into their synthesis, chemical reactions, mechanisms of action, and potential applications in medicine, particularly in cancer treatment .

properties

IUPAC Name

2-cyclopropyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-7-5-8-10(14)12-9(6-3-4-6)13-11(8)15-7/h5-6H,2-4H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLXHIJOMOFPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(NC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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